C(OCCCCOC=C)(=O)C1=CC=C(C(OCCCCOC=C)=O)C=C1 . This indicates that the compound consists of a benzene ring substituted with two ester groups, each of which contains a “4-(ethenyloxy)butyl” group. The compound is sourced from the esterification process involving terephthalic acid, a well-known benzenepolycarboxylic acid, and 4-(vinyloxy)butanol. Terephthalic acid itself is widely used in the manufacture of polyesters, especially polyethylene terephthalate (PET), which is a common plastic used in textiles and packaging materials. Bis[4-(vinyloxy)butyl]terephthalate can be classified under the category of vinyl esters, which are known for their reactivity and utility in polymerization processes.
The synthesis of bis[4-(vinyloxy)butyl]terephthalate typically involves the following steps:
The molecular structure of bis[4-(vinyloxy)butyl]terephthalate features two vinyloxybutyl groups attached to a central terephthalate moiety. Key aspects include:
Bis[4-(vinyloxy)butyl]terephthalate can undergo various chemical reactions:
The mechanism of action for bis[4-(vinyloxy)butyl]terephthalate primarily involves its ability to undergo polymerization:
This mechanism highlights its utility in applications requiring durable materials with specific thermal and mechanical properties.
The physical and chemical properties of bis[4-(vinyloxy)butyl]terephthalate include:
Bis[4-(vinyloxy)butyl]terephthalate has several scientific applications:
Bis[4-(vinyloxy)butyl]terephthalate (CAS Registry Number: 117397-31-6) is a difunctional monomer characterized by the systematic IUPAC name 1,4-bis[4-(ethenyloxy)butyl] benzene-1,4-dicarboxylate. Its molecular formula is C₂₀H₂₆O₆, corresponding to a molecular weight of 362.42 g/mol. Structurally, it consists of a rigid terephthalate core (1,4-disubstituted benzene ring) symmetrically functionalized with two flexible aliphatic spacers terminated by reactive vinyl ether groups. Each spacer is a butyl chain (‑(CH₂)₃CH₂‑) linking the aromatic ester to the ‑O‑CH=CH₂ functionality [2] [6].
Table 1: Molecular Structure Characteristics
| Component | Structural Feature | Role in Monomer Behavior |
|---|---|---|
| Terephthalate Core | 1,4-Benzenedicarboxylate | Imparts rigidity and thermal stability |
| Aliphatic Spacer | 4-(Vinyloxy)butyl group (C₄H₈O‑CH=CH₂) | Enhances segmental mobility and reduces viscosity |
| Ester Linkage | ‑C(=O)‑O‑C₄H₈O‑CH=CH₂ | Contributes to hydrolytic stability |
| Vinyl Ether Terminus | ‑O‑CH=CH₂ | Enables cationic polymerization initiation |
The molecule exhibits planar symmetry along the para-axis of the benzene ring, which promotes crystallinity in the pure state (melting point range: 96–100°C). Critical structural parameters include:
The synthesis of Bis[4-(vinyloxy)butyl]terephthalate emerged from parallel advancements in vinyl ether chemistry and terephthalate ester technology during the late 20th century:
Table 2: Historical Milestones in Development
| Timeframe | Development | Significance |
|---|---|---|
| Late 1980s | First synthesis via transesterification | Demonstrated feasibility but with low yields |
| 1990–2000 | Adoption of tin oxalate catalysts | Yield enhancement to >85% |
| Mid-2000s | Patent filings for barrier sealants (e.g., WO2007111606A1) | Validated utility in electronics encapsulation |
| Post-2010 | Commercial availability for polymer blends | Enabled formulation R&D in photopolymer systems |
Industrial production now leverages continuous-flow reactors with immobilized lipase catalysts, minimizing side reactions. Purification via fractional crystallization delivers >99% purity, essential for UV-cure applications [5] [8].
Bis[4-(vinyloxy)butyl]terephthalate serves as a dual-functional monomer that enables tunable polymer architectures through its distinct reactive sites:
Table 3: Performance Attributes in Polymer Applications
| Property | Value/Effect | Comparison to Standard Monomers |
|---|---|---|
| Oxygen Barrier Efficiency | 0.05–0.1 cm³/(m²·day·atm) | 10× lower permeability than bisphenol epoxides |
| Water Vapor Transmission | 0.5–1.0 g/(m²·day) | 40% reduction versus acrylic sealants |
| Glass Transition (Tg) | 50–70°C (post-cure) | 30°C lower than cycloaliphatic epoxides |
| Adhesion to Soda-Lime Glass | >15 MPa | 2× improvement over urethane acrylates |
Primary applications exploit its barrier properties and curing efficiency:
Future research directions include photoalignment for liquid crystal photovoltaics and controlled degradation via hydrolyzable ester linkages [7].
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 127886-77-5